

"Methyl 3-cyclobutyl-3-oxopropanoate"

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-cyclobutyl-3-oxopropanoate*

Cat. No.: *B596963*

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An In-depth Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyclobutyl-3-oxopropanoate is a beta-keto ester containing a cyclobutyl moiety. Beta-keto esters are a valuable class of compounds in organic synthesis due to the presence of multiple reactive sites, making them versatile building blocks for the synthesis of more complex molecules. The cyclobutyl ring introduces conformational rigidity and a three-dimensional aspect to the molecule, which can be of interest in medicinal chemistry for exploring structure-activity relationships. This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for **Methyl 3-cyclobutyl-3-oxopropanoate**.

Molecular Structure and Formula

The molecular structure of **Methyl 3-cyclobutyl-3-oxopropanoate** consists of a cyclobutane ring attached to a ketone, which is in the beta position relative to a methyl ester group.

Molecular Formula: $C_8H_{12}O_3$ ^[1]

Molecular Weight: 156.18 g/mol

Chemical Structure:

SMILES:COC(=O)CC(=O)C1CCC1[\[1\]](#)

InChI:InChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3[\[1\]](#)

Physicochemical Properties

Quantitative data for **Methyl 3-cyclobutyl-3-oxopropanoate** is not extensively reported in the literature. The following table summarizes available predicted and general physical properties.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ O ₃	[1]
Molecular Weight	156.18	
Boiling Point (Predicted)	215.4 ± 23.0 °C at 760 mmHg	
Density (Predicted)	1.125 ± 0.06 g/cm ³	
pKa (Predicted)	10.49 ± 0.20	
Appearance	Expected to be a liquid	

Reactivity and Potential Applications

Methyl 3-cyclobutyl-3-oxopropanoate, as a β -keto ester, is expected to exhibit versatile reactivity. The acidic α -proton between the two carbonyl groups can be readily deprotonated by a base to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol condensations. The ketone and ester carbonyls also serve as electrophilic sites for nucleophilic attack.

Given the reactivity of β -keto esters, this molecule could be a valuable intermediate in the synthesis of:

- Heterocyclic compounds: Through condensation reactions with dinucleophiles.

- Novel carbocyclic systems: Via intramolecular cyclization reactions.
- Pharmaceutical analogs: The cyclobutyl group can serve as a bioisostere for other functionalities in drug candidates.

While no specific biological activities for **Methyl 3-cyclobutyl-3-oxopropanoate** have been reported, related β -keto esters are known to be intermediates in the synthesis of various biologically active molecules.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl 3-cyclobutyl-3-oxopropanoate** is not readily available in the scientific literature. However, a plausible synthetic route can be devised based on standard organic chemistry reactions, such as the acylation of a malonic ester derivative.

Proposed Synthesis: Acylation of Meldrum's Acid followed by Methanolysis

This two-step procedure is a common method for the synthesis of β -keto esters.

Step 1: Acylation of Isopropylidene Malonate (Meldrum's Acid) with Cyclobutanecarbonyl Chloride

- Materials:
 - Isopropylidene malonate (Meldrum's acid)
 - Cyclobutanecarbonyl chloride
 - Pyridine (or another non-nucleophilic base)
 - Dichloromethane (anhydrous)
 - Magnetic stirrer and stirring bar
 - Round-bottom flask
 - Dropping funnel

- Ice bath
- Procedure:
 1. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.
 2. Cool the solution in an ice bath to 0 °C.
 3. Add pyridine to the solution with stirring.
 4. Slowly add a solution of cyclobutanecarbonyl chloride in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
 5. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
 6. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 7. Upon completion, quench the reaction by adding dilute hydrochloric acid.
 8. Separate the organic layer, and extract the aqueous layer with dichloromethane.
 9. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
 10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid derivative.

Step 2: Methanolysis of the Acylated Meldrum's Acid Derivative

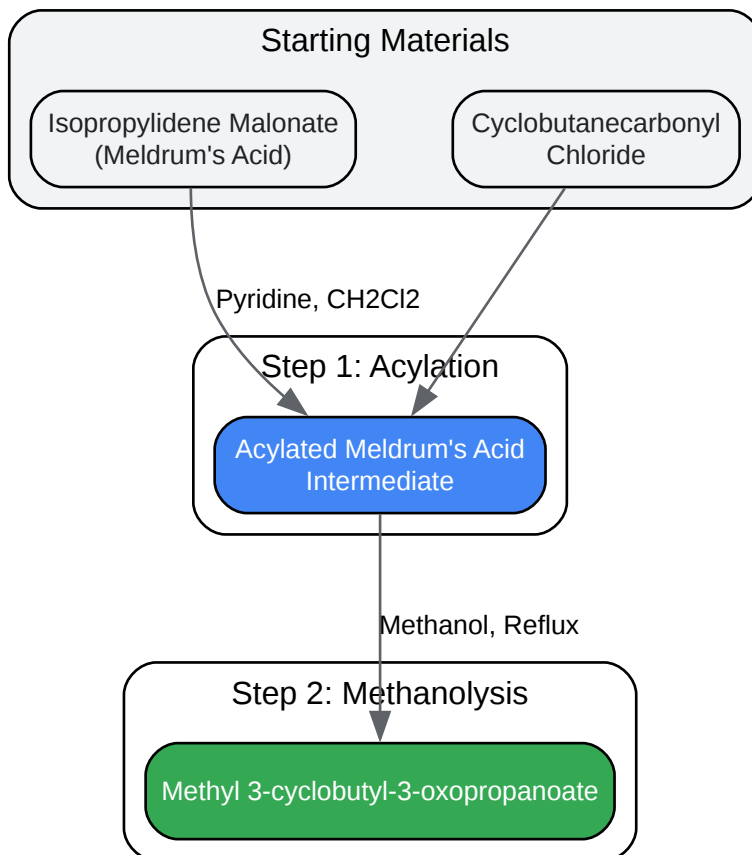
- Materials:
 - Crude product from Step 1
 - Methanol (anhydrous)
 - Heating mantle or oil bath

- Reflux condenser
- Procedure:
 1. Dissolve the crude acylated Meldrum's acid derivative in anhydrous methanol.
 2. Heat the solution to reflux and maintain for 2-4 hours. The reaction liberates acetone and carbon dioxide.
 3. Monitor the reaction by TLC.
 4. Once the reaction is complete, cool the mixture to room temperature.
 5. Remove the methanol under reduced pressure.
 6. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **Methyl 3-cyclobutyl-3-oxopropanoate**.

Visualizations

Proposed Synthetic Pathway for **Methyl 3-cyclobutyl-3-oxopropanoate**

Proposed Synthesis of Methyl 3-cyclobutyl-3-oxopropanoate



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Caption: Proposed two-step synthesis of **Methyl 3-cyclobutyl-3-oxopropanoate**.

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References

- 1. PubChemLite - Methyl 3-cyclobutyl-3-oxopropanoate (C₈H₁₂O₃) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. ["Methyl 3-cyclobutyl-3-oxopropanoate" molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at:

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